molecular formula C11H12Cl2N2 B144688 2-butyl-5,6-dichloro-1H-1,3-benzimidazole CAS No. 133052-59-2

2-butyl-5,6-dichloro-1H-1,3-benzimidazole

Cat. No. B144688
M. Wt: 243.13 g/mol
InChI Key: NGCHZYDKACGPOL-UHFFFAOYSA-N
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Description

The compound 2-butyl-5,6-dichloro-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been reported in the literature. For instance, a compound with a similar structure, 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, was synthesized through a process that included elemental analyses and single-crystal structure determination . Another related compound, 0.759C19H21ClN2O2S·0

Scientific Research Applications

Antiviral and Antibacterial Properties

  • Benzimidazole derivatives have been studied for their antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) (Devivar et al., 1994).
  • Some new 1H‐benzimidazole‐2‐carboxamido derivatives exhibited notable antimicrobial activities against bacteria like S. aureus and E. coli (Özden et al., 2011).

Chemical Synthesis and Structural Analysis

  • Studies on benzimidazole ligands and their copper(II) complexes have been conducted, focusing on their spectroscopy, electrochemistry, and catalytic activities (Karaoğlu et al., 2016).
  • The synthesis and structural analysis of various benzimidazole compounds have been explored, providing insights into their molecular configurations (Arslan et al., 2004).

Organic Materials and Sensor Development

  • Research on benzimidazoles as scaffolds for drug design has led to the synthesis of novel benzimidazole derivatives using green chemistry methods (Nikpassand & Pirdelzendeh, 2016).
  • A study on N-Butyl-1H-Benzimidazole provided insights into its molecular structure and potential applications in organic and medicinal chemistry (Kazachenko et al., 2022).

Antitumor Activities

  • Benzimidazole derivatives have been evaluated for their potential antitumor effects, particularly against solid types of Ehrlich ascites tumor (Komai et al., 1957).

Pharmaceutical Research

  • The synthesis and biological activity of benzimidazole derivatives as androgen receptor antagonists have been investigated (Ng et al., 2007).

Fluorescence Sensing

  • Benzimidazole-based compounds have been designed as 'turn-on' fluorescent sensors for Zn2+ ions, applicable in cell imaging (Maji et al., 2017).

Magnetic Materials

  • Studies on benzimidazole-based organic magnetic materials have explored the role of hydrogen bonds in these compounds (Ferrer et al., 2001).

properties

IUPAC Name

2-butyl-5,6-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2/c1-2-3-4-11-14-9-5-7(12)8(13)6-10(9)15-11/h5-6H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCHZYDKACGPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568687
Record name 2-Butyl-5,6-dichloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-5,6-dichloro-1H-1,3-benzimidazole

CAS RN

133052-59-2
Record name 2-Butyl-5,6-dichloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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